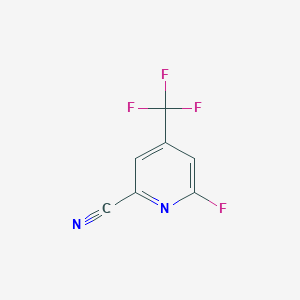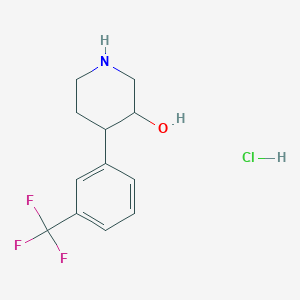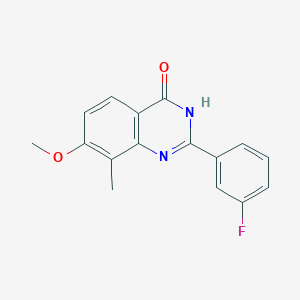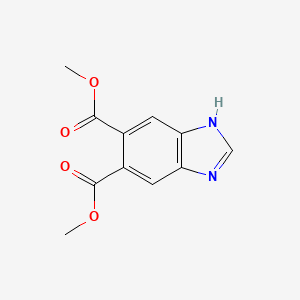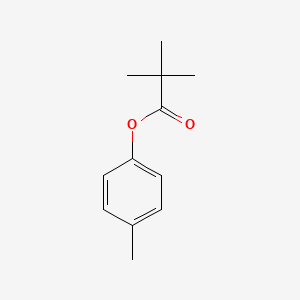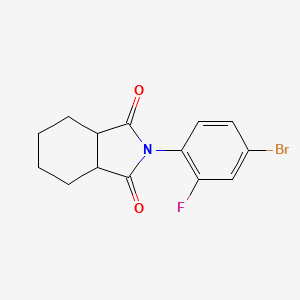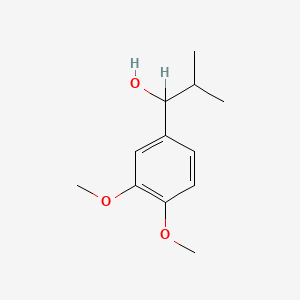
1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanol
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanol is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of sodium borohydride as a reducing agent to convert the aldehyde group to an alcohol group. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic hydrogenation processes. This method ensures high yield and purity of the final product. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation of the intermediate compounds to produce the desired alcohol .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
1-
Propriétés
Numéro CAS |
67031-41-8 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8,12-13H,1-4H3 |
Clé InChI |
AHNPSXRKYWCRBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC(=C(C=C1)OC)OC)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
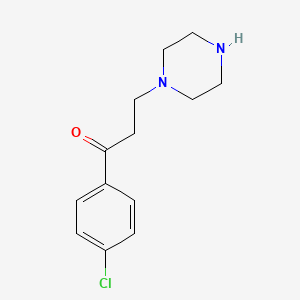
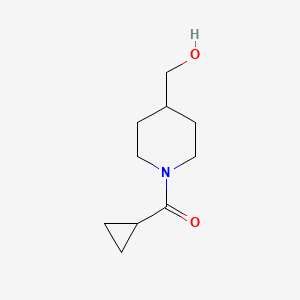
![Methyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8723041.png)
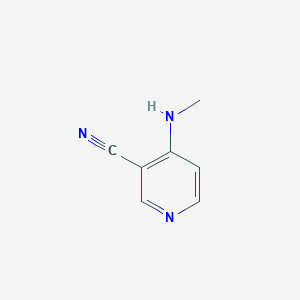
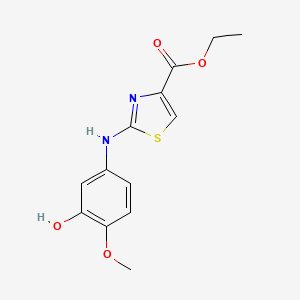
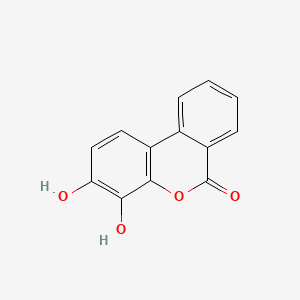
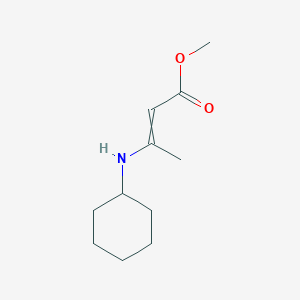
![5-Chloro-7-(2-C-methyl-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8723089.png)
